

Application Note: HPLC Separation & Quantification of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
CAS No.:	85895-88-1
Cat. No.:	B15177438

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Executive Summary & Scientific Rationale

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of **4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid**. This compound presents specific chromatographic challenges due to its amphiphilic but highly polar nature:

- **Strong Acidity:** The sulfonic acid group () remains ionized () across the entire standard HPLC pH range, preventing retention on standard C18 columns via simple pH suppression.
- **Aromatic Hydrophobicity:** The benzene ring substituted with methyl and nitro groups provides a hydrophobic moiety, but it is often insufficient to counteract the pull of the sulfonic group in high-aqueous phases.

To address this, we present two distinct methodologies:

- Method A (Primary): Mixed-Mode Chromatography (RP + Anion Exchange). This is the modern, preferred approach as it avoids mobile phase additives that contaminate MS detectors.
- Method B (Alternative): Ion-Pair Chromatography (IPC) on C18. A traditional, robust method for labs without mixed-mode columns.

Chemical Profile

Property	Detail
Chemical Name	4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid
CAS Number	85895-88-1
Molecular Formula	
Molecular Weight	233.20 g/mol
Key Functional Groups	Sulfonic Acid (Strong Acid), Nitro (Electron Withdrawing), Hydroxyl (Phenolic), Methyl
Solubility	Highly soluble in water; moderately soluble in Methanol/Acetonitrile

Method A: Mixed-Mode Chromatography (Preferred)

Scientific Logic: This method utilizes a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups. This allows the sulfonic acid to interact electrostatically with the stationary phase while the aromatic ring interacts hydrophobically, providing superior retention without "sticky" ion-pairing reagents.

Chromatographic Conditions

Parameter	Specification
Column	SIELC Newcrom R1 (or equivalent Mixed-Mode RP/Anion Exchange), 3 μ m, 4.6 x 150 mm
Mobile Phase A	Water + 0.1% Formic Acid (for MS) OR 0.1% Phosphoric Acid (for UV)
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic/Phosphoric Acid
Gradient	Isocratic: 20% B / 80% A (Adjust B \pm 5% based on retention requirements)
Flow Rate	1.0 mL/min
Temperature	30°C
Detection	UV @ 254 nm (Primary), 280 nm (Secondary)
Injection Volume	5 μ L
Run Time	~10 minutes

Why this works: The Newcrom R1 column has cationic groups attached to the silica surface. The negatively charged sulfonate anion (

) is retained by ionic attraction, while the organic mobile phase (ACN) modulates the hydrophobic interaction of the benzene ring.

Method B: Ion-Pair Chromatography (Alternative)

Scientific Logic: If a mixed-mode column is unavailable, a standard C18 column can be modified dynamically. By adding a cationic ion-pairing reagent (Tetrabutylammonium, TBA) to the mobile phase, we form a neutral ion-pair complex (

) that behaves like a neutral hydrophobic molecule, allowing retention on the C18 phase.

Chromatographic Conditions

Parameter	Specification
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 5 μ m, 4.6 x 250 mm
Mobile Phase A	10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water, pH 6.0 (adjust with NaOH)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-10 min: 15% B Isocratic; 10-15 min: Ramp to 40% B (Wash)
Flow Rate	1.0 mL/min
Temperature	25°C
Detection	UV @ 254 nm
Note	NOT MS Compatible due to non-volatile TBA salts. ^{[1][2]}

Experimental Protocol & Workflow

Step 1: Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. Sonicate for 5 mins.
- Working Standard (50 μ g/mL): Dilute 500 μ L of Stock Solution into 9.5 mL of Mobile Phase A.

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times to verify the system.

- Acceptance Criteria:
 - RSD of Peak Area:

^[3]

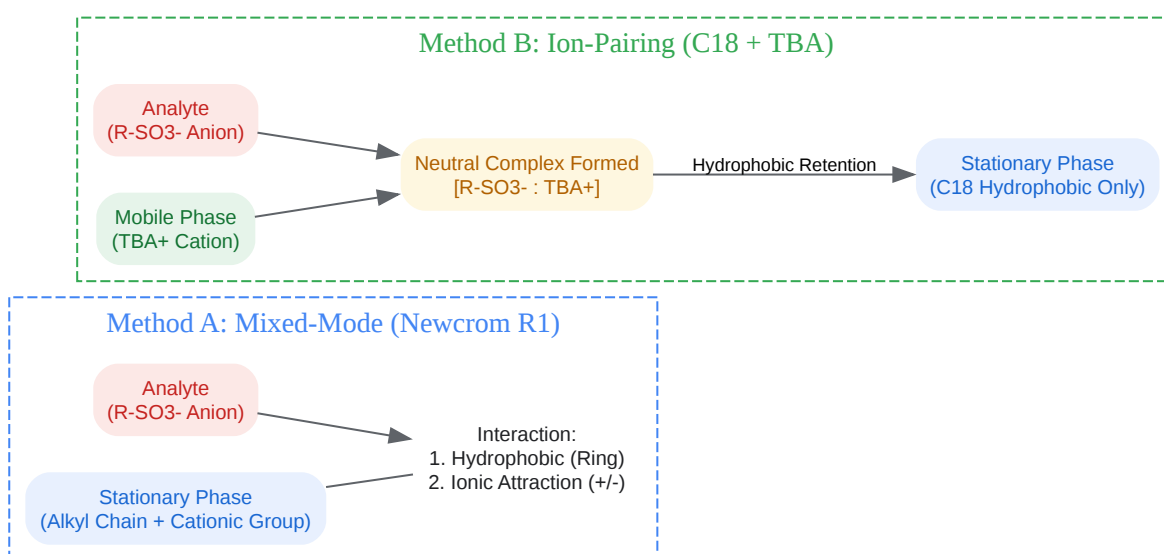
- Tailing Factor ():
- Theoretical Plates ():

Step 3: Sample Analysis[5]

- Filter all samples through a 0.22 μm PVDF or PTFE filter (Nylon may bind sulfonic acids).
- Inject Sample.
- Calculate concentration using external standard calibration.

Mechanism of Separation (Visualization)

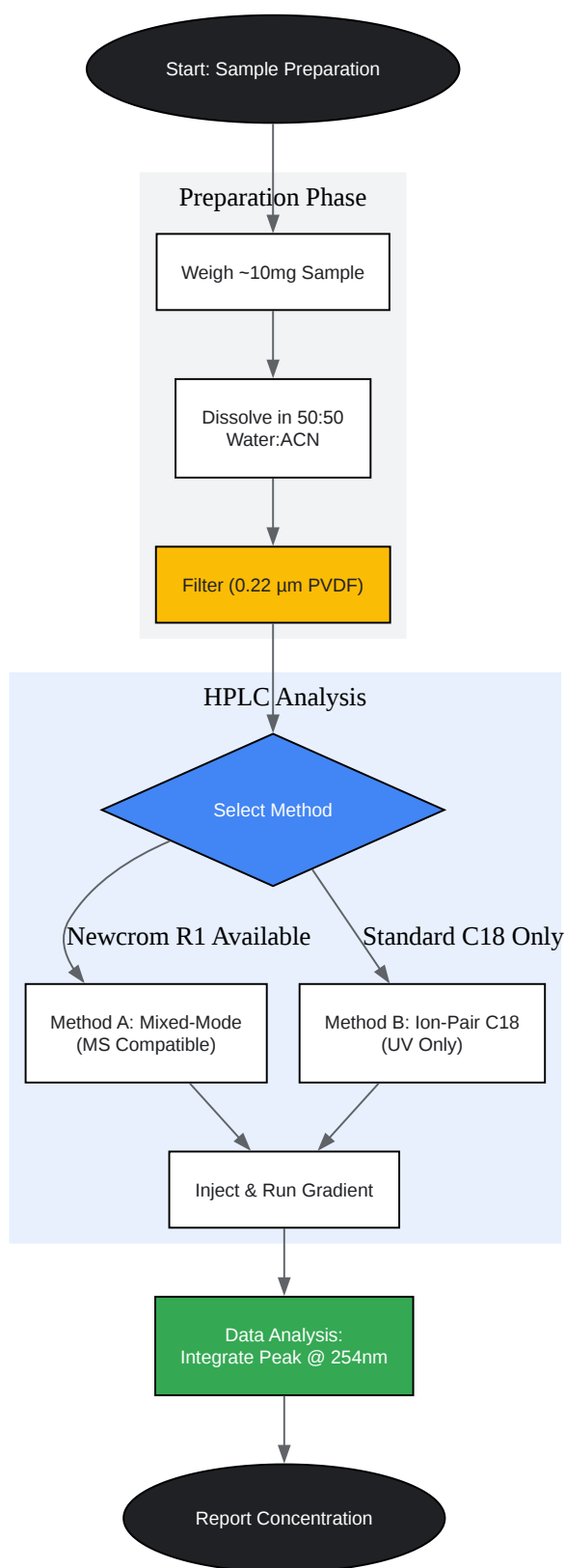
The following diagram illustrates the differing mechanisms between the two methods described above.



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Caption: Comparison of Mixed-Mode stationary phase interaction vs. Ion-Pairing mobile phase modification.

Analytical Workflow Diagram



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Caption: Step-by-step decision matrix and workflow for the analysis of the target sulfonic acid.

References

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